

# Ceftolozane's Efficacy Against Multidrug-Resistant Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ceftolozane**, a novel cephalosporin, combined with the  $\beta$ -lactamase inhibitor tazobactam, presents a significant advancement in the therapeutic arsenal against multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth analysis of **ceftolozane**/tazobactam's spectrum of activity, particularly against challenging pathogens such as Pseudomonas aeruginosa and extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales. The document details the underlying mechanisms of action and resistance, presents a compilation of in vitro susceptibility data, and outlines the standardized experimental protocols for its evaluation.

#### Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a critical global health threat. Organisms such as Pseudomonas aeruginosa and ESBL-producing Enterobacterales are responsible for a substantial burden of healthcare-associated infections and are often resistant to multiple classes of antibiotics. **Ceftolozane**, a fifth-generation cephalosporin, was specifically designed to have enhanced activity against P. aeruginosa.[1] When combined with tazobactam, a well-established  $\beta$ -lactamase inhibitor, its spectrum is broadened to include many ESBL-producing organisms.[2][3] This guide serves as a comprehensive resource for understanding the microbiological profile of **ceftolozane**/tazobactam.



#### **Mechanism of Action**

**Ceftolozane** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] [5] It binds to essential penicillin-binding proteins (PBPs), thereby blocking the final transpeptidation step of peptidoglycan synthesis. **Ceftolozane** has demonstrated a high affinity for PBPs in P. aeruginosa and Escherichia coli.

Tazobactam, a  $\beta$ -lactamase inhibitor, protects **ceftolozane** from degradation by many Class A and some Class C  $\beta$ -lactamases. This combination restores **ceftolozane**'s activity against bacteria that have acquired resistance through the production of these enzymes.



Click to download full resolution via product page

Mechanism of action of **Ceftolozane**/Tazobactam.

### **Spectrum of Activity: Quantitative Data**

The in vitro activity of **ceftolozane**/tazobactam against a range of multidrug-resistant bacteria has been extensively studied. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as overall susceptibility rates.

Table 1: Activity of **Ceftolozane**/Tazobactam against Multidrug-Resistant Pseudomonas aeruginosa



| Study<br>Region/Year     | Number of Isolates                             | MIC50<br>(mg/L) | MIC90<br>(mg/L) | Susceptibili<br>ty (%) | Citation(s) |
|--------------------------|------------------------------------------------|-----------------|-----------------|------------------------|-------------|
| Spain                    | 129<br>(MDR/XDR)                               | 2               | 4               | 92.2                   |             |
| U.S. (2012-<br>2015)     | 3,851                                          | 0.5             | 2               | 97.0                   |             |
| U.S. (2017)              | 1,909                                          | 0.5             | 2               | 97.5                   |             |
| Europe-wide              | 2,191 (MDR)                                    | -               | -               | 53.2                   |             |
| Europe-wide              | 2,191 (XDR)                                    | -               | -               | 42.8                   |             |
| Singapore<br>(2009-2020) | 195<br>(Carbapenem<br>-<br>nonsusceptibl<br>e) | -               | -               | 37.9                   |             |

Table 2: Activity of Ceftolozane/Tazobactam against ESBL-Producing Enterobacterales

| Organism             | Study/Ye<br>ar    | Number<br>of<br>Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | Suscepti<br>bility (%) | Citation(s<br>) |
|----------------------|-------------------|--------------------------|-----------------|-----------------|------------------------|-----------------|
| E. coli              | Meta-<br>analysis | -                        | 0.5             | 2               | 91.3                   |                 |
| K.<br>pneumonia<br>e | Meta-<br>analysis | -                        | -               | -               | 65.6                   |                 |
| Enterobact erales    | Qatar             | 109                      | <0.5            | <0.5            | 99.1                   |                 |
| Enterobact<br>erales | U.S.              | 119                      | -               | -               | >90                    |                 |



#### **Mechanisms of Resistance**

Resistance to **ceftolozane**/tazobactam can emerge through various mechanisms. The most significant is the production of  $\beta$ -lactamases that are not inhibited by tazobactam, such as carbapenemases (e.g., KPC, NDM, VIM, IMP) and some Class D oxacillinases. Alterations in the target PBPs can also reduce the binding affinity of **ceftolozane**. In P. aeruginosa, overexpression of the chromosomal AmpC  $\beta$ -lactamase, often due to mutations in regulatory genes, can also contribute to resistance. Unlike some other cephalosporins, **ceftolozane** appears to be less affected by efflux pumps and porin channel loss in P. aeruginosa.



Click to download full resolution via product page

Key mechanisms of resistance to **Ceftolozane**/Tazobactam.

## **Experimental Protocols**

The evaluation of **ceftolozane**/tazobactam's efficacy relies on standardized in vitro and in vivo methodologies.

### In Vitro Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

 Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of ceftolozane, with tazobactam maintained at a constant concentration (typically 4 mg/L), in cation-adjusted Mueller-Hinton broth (CAMHB).

#### Foundational & Exploratory





- Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
- Inoculation and Incubation: Dispense the antimicrobial dilutions into 96-well microtiter plates.
   Inoculate each well with the prepared bacterial suspension. Incubate the plates at 35°C ±
   2°C for 16-20 hours in ambient air.
- Interpretation: The MIC is the lowest concentration of ceftolozane that completely inhibits visible bacterial growth.

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5
   McFarland standard.
- Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
- Disk Application: Aseptically apply a ceftolozane/tazobactam disk (containing a specified amount of each drug) to the surface of the inoculated agar.
- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
- Interpretation: Measure the diameter of the zone of growth inhibition around the disk. The
  zone size is interpreted as susceptible, intermediate, or resistant according to breakpoints
  established by regulatory bodies like CLSI or EUCAST.





Click to download full resolution via product page

Workflow for in vitro antimicrobial susceptibility testing.

### **In Vivo Efficacy Testing**

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.



- Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's activity.
- Infection: A defined inoculum of the test bacterium is injected into the thigh muscle of the neutropenic mice.
- Treatment: At a specified time post-infection, treatment with ceftolozane/tazobactam is initiated. Different dosing regimens can be evaluated.
- Assessment of Bacterial Burden: At various time points, mice are euthanized, and the thigh
  muscles are aseptically removed and homogenized. The number of viable bacteria (CFU)
  per gram of tissue is determined by plating serial dilutions of the homogenate.
- Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial burden compared to untreated control animals.

### Conclusion

**Ceftolozane**/tazobactam is a valuable therapeutic option for infections caused by multidrug-resistant P. aeruginosa and ESBL-producing Enterobacterales. Its potent in vitro activity and demonstrated in vivo efficacy make it a critical tool in combating these challenging pathogens. A thorough understanding of its spectrum of activity, mechanisms of action, and potential for resistance is essential for its appropriate clinical use and for guiding future drug development efforts. Continuous surveillance of susceptibility patterns is crucial to monitor its long-term effectiveness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. asm.org [asm.org]
- 2. nicd.ac.za [nicd.ac.za]



- 3. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- To cite this document: BenchChem. [Ceftolozane's Efficacy Against Multidrug-Resistant Bacteria: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606591#ceftolozane-spectrum-of-activity-against-multidrug-resistant-bacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com